molecular formula C17H24O9 B12435456 Benzyl beta-D-xylobioside

Benzyl beta-D-xylobioside

Cat. No.: B12435456
M. Wt: 372.4 g/mol
InChI Key: COVJUVXXRSHKFY-NKFCZLKDSA-N
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Description

Benzyl beta-D-xylobioside is a glycoside compound consisting of a benzyl group attached to a beta-D-xylobiose moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Glycosides like this compound are known for their role in various biochemical processes and their potential as bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl beta-D-xylobioside can be synthesized through enzymatic transglycosylation reactions. One method involves the use of xylanase enzymes from sources such as Aureobasidium pullulans. The reaction typically involves the use of xylan and benzyl alcohol as substrates, with the enzyme facilitating the transfer of the xylobiose unit to the benzyl group .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts in supercritical fluids. For instance, the acetone powder of Aureobasidium pullulans can be used in supercritical carbon dioxide or fluoroform to achieve high yields of the desired glycoside .

Chemical Reactions Analysis

Types of Reactions: Benzyl beta-D-xylobioside undergoes various chemical reactions, including hydrolysis and transglycosylation. The compound can be hydrolyzed by beta-D-xylosidase enzymes, which cleave the glycosidic bond to release the constituent sugars .

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using beta-D-xylosidase from Selenomonas ruminantium.

    Transglycosylation: Enzymatic transglycosylation using xylanase enzymes in the presence of benzyl alcohol.

Major Products Formed:

Scientific Research Applications

Benzyl beta-D-xylobioside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl beta-D-xylobioside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. Beta-D-xylosidase enzymes, for example, act on this compound by hydrolyzing the glycosidic bond, releasing the constituent sugars. The molecular targets include the active sites of these enzymes, where catalysis occurs through an inversion mechanism .

Comparison with Similar Compounds

Uniqueness: Benzyl beta-D-xylobioside is unique due to its specific glycosidic linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its synthesis and reactions are well-studied, making it a valuable compound for research and industrial applications.

Biological Activity

Benzyl beta-D-xylobioside is a glycoside derived from xylobiose, which consists of two beta-D-xylose units linked by a glycosidic bond. This compound has garnered interest in various biological applications, particularly due to its role as a substrate in enzymatic reactions involving xylanases and other glycoside hydrolases. This article explores the biological activity of this compound, focusing on its enzymatic interactions, synthesis methods, and potential applications.

Enzymatic Interactions

This compound serves as a substrate for various enzymes, particularly those involved in the degradation of xylan, a major component of plant cell walls. The hydrolysis of xylan and its derivatives is crucial for the efficient conversion of lignocellulosic biomass into fermentable sugars.

  • Xylanase Activity : Research indicates that this compound can be hydrolyzed by xylanases, which are enzymes that cleave xylan into xylose units. For instance, studies have shown that certain xylanases exhibit significant activity against this compound, facilitating its breakdown into simpler sugars .
  • Acetyl Xylan Esterase (AcXE) : Another important enzyme interaction involves acetyl xylan esterases, which can deacetylate acetylated xylobiosides. These enzymes preferentially hydrolyze substrates like this compound, indicating its utility in studies focused on enzyme specificity and activity .

Synthesis Methods

The synthesis of this compound can be achieved through various enzymatic and chemical methods. One notable approach involves the use of specific xylanases that catalyze the transglycosylation reaction between xylan and benzyl alcohol, yielding this compound as a product .

Summary of Synthesis Methods

MethodDescriptionReferences
Enzymatic SynthesisUtilizes xylanases for transglycosylation reactions
Chemical SynthesisInvolves chemical reactions with protected xylose units

Case Study 1: Enzymatic Hydrolysis

A study investigated the hydrolysis of this compound by various glycoside hydrolases. The results showed that specific enzymes exhibited varying degrees of activity depending on the substrate concentration and reaction conditions. The highest activity was recorded at optimal pH levels and temperatures conducive to enzyme stability .

Case Study 2: Application in Biomass Conversion

This compound has been evaluated for its potential in biomass conversion processes. In a pilot study, it was used as a model substrate to assess the efficiency of different enzyme cocktails in breaking down complex lignocellulosic materials. The findings indicated that the inclusion of this compound enhanced the overall yield of fermentable sugars when used in conjunction with other polysaccharides .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Substrate Specificity : Enzymes such as GH11 xylanases show high specificity for this compound compared to other substrates, suggesting its potential as a selective substrate for biochemical assays .
  • Thermal Stability : Studies indicate that certain xylanases maintain their activity against this compound at elevated temperatures, making them suitable for industrial applications where thermal stability is crucial .
  • Biochemical Assays : this compound is utilized in biochemical assays to measure xylanase activity due to its colorimetric properties upon hydrolysis, facilitating easy quantification .

Properties

Molecular Formula

C17H24O9

Molecular Weight

372.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C17H24O9/c18-10-7-24-17(14(21)12(10)19)26-11-8-25-16(15(22)13(11)20)23-6-9-4-2-1-3-5-9/h1-5,10-22H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17+/m1/s1

InChI Key

COVJUVXXRSHKFY-NKFCZLKDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OCC3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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